molecular formula C18H18N2OS B5805726 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide

Cat. No. B5805726
M. Wt: 310.4 g/mol
InChI Key: FZRMLQOOPDZLEF-PKNBQFBNSA-N
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Description

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DAPH is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, and fever.

Scientific Research Applications

DAPH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. DAPH has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. DAPH also exhibits anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. Moreover, DAPH has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

DAPH exerts its pharmacological effects by inhibiting the activity of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. This compound is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting this compound, DAPH reduces the production of prostaglandins and other inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DAPH has been shown to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects in various animal models. DAPH reduces the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain. DAPH also reduces oxidative stress and inflammation in the brain, thereby protecting against neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

DAPH is a potent inhibitor of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide and exhibits significant pharmacological effects in various animal models. However, DAPH has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Moreover, DAPH may interact with other enzymes and proteins, leading to off-target effects.

Future Directions

Future research on DAPH should focus on elucidating its mechanism of action and identifying its potential therapeutic applications in various diseases. Moreover, the development of novel DAPH analogs with improved pharmacological properties could enhance its therapeutic potential. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of DAPH, thereby enhancing its efficacy and safety.

Synthesis Methods

The synthesis of DAPH involves a multi-step process that includes the reaction of 3,4-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate, followed by the reaction of this intermediate with phenylacryloyl chloride to yield the final product. The yield of DAPH can be improved by using a solvent system that contains both polar and nonpolar solvents. The purity of DAPH can be enhanced by recrystallization from a suitable solvent.

properties

IUPAC Name

(E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13-8-10-16(12-14(13)2)19-18(22)20-17(21)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRMLQOOPDZLEF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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